molecular formula C21H20N2O4S B2672676 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone CAS No. 1251564-99-4

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone

Cat. No.: B2672676
CAS No.: 1251564-99-4
M. Wt: 396.46
InChI Key: MZLJFATZOHNMPZ-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d]thiazole moiety, a piperidine moiety, and a dihydrobenzo[b][1,4]dioxin moiety . Benzo[d]thiazole derivatives have been studied for their potential as quorum sensing inhibitors in Gram-negative bacteria .

Scientific Research Applications

Synthesis and Structural Analysis

A study by S. Benaka Prasad et al. (2018) detailed the synthesis and structural exploration of a novel heterocycle, highlighting the antiproliferative activity and structural characterization using various spectroscopic techniques and X-ray diffraction studies. Such methodologies could be relevant for the synthesis and structural analysis of "(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone" (S. Benaka Prasad et al., 2018).

Antimicrobial Activity

Research by N. Patel et al. (2011) on new pyridine derivatives, including benzothiazoles, showed variable and modest antimicrobial activity against bacteria and fungi. This suggests potential antimicrobial research applications for similar compounds (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).

Antagonist and Selective Estrogen Receptor Modulators (SERMs)

A. Palkowitz et al. (1997) discovered a novel, highly potent selective estrogen receptor modulator (SERM) that has greater potency to antagonize estrogen in uterine tissue compared to other known SERMs. This indicates the potential for compounds with similar structures to be investigated for their SERM activities (A. Palkowitz et al., 1997).

Thermal and Optical Studies

C. S. Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a related compound, demonstrating the importance of such studies in understanding the physical and chemical properties of novel compounds (C. S. Karthik et al., 2021).

Anti-mycobacterial Chemotypes

Research by S. Pancholia et al. (2016) on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified them as new anti-mycobacterial chemotypes, indicating potential applications in developing anti-tubercular agents (S. Pancholia et al., 2016).

Mechanism of Action

Benzo[d]thiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production .

Future Directions

The future research directions could involve studying the potential of this compound as a quorum sensing inhibitor, given the known properties of benzo[d]thiazole derivatives . Further studies could also explore its potential applications in other areas.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c24-20(14-5-6-17-18(13-14)26-12-11-25-17)23-9-7-15(8-10-23)27-21-22-16-3-1-2-4-19(16)28-21/h1-6,13,15H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLJFATZOHNMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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